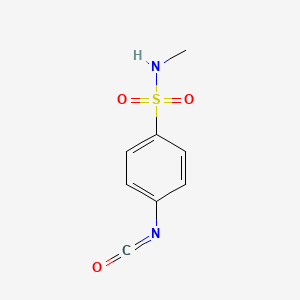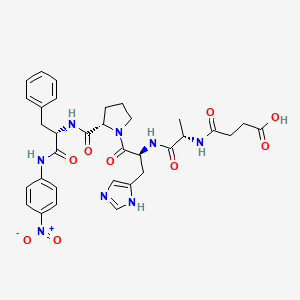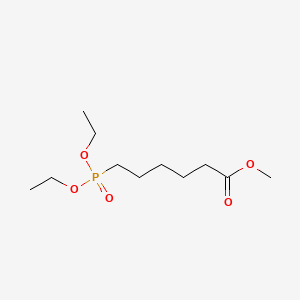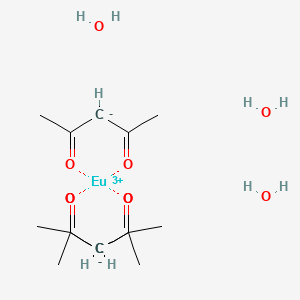
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .Aplicaciones Científicas De Investigación
Perovskite Solar Cells
The compound has been used to enhance the performance of perovskite solar cells . It was introduced into the perovskite precursor solution as a passivation agent . This resulted in a reduction in defect density and an increase in the crystallinity of perovskite films . Consequently, the power conversion efficiency (PCE) of the solar cells increased from 16.49% to 18.97% .
Defect Passivation
The compound exhibits a strong Lewis base property due to its lone pair electrons . It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density . This property makes it useful in the passivation of defects in various materials .
Synthesis of Salicylanilide Benzoates
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This was achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Internal Standard in GC/MS Analysis
The compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYSJNODQYBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The paper focuses on a "green" synthesis process for 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. [] This suggests the researchers are aiming for a more environmentally friendly approach compared to traditional methods, possibly by using less hazardous reagents, reducing waste, or employing milder reaction conditions.
Q2: What can you tell us about the starting material used in this synthesis?
A2: The abstract mentions using L-hydroxyproline as the starting material. [] L-hydroxyproline is a naturally occurring amino acid, which further supports the "green" chemistry approach. Utilizing a readily available and renewable starting material like L-hydroxyproline can be advantageous in terms of sustainability and cost-effectiveness.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)










![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
